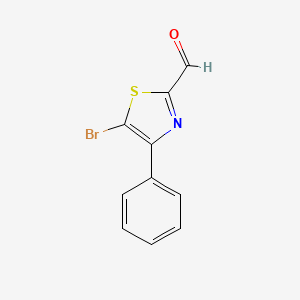

5-Bromo-4-phenylthiazole-2-carbaldehyde

Description

Historical Trajectory of Thiazole (B1198619) Chemistry

The study of thiazole chemistry has a rich history dating back to the late 19th century. bldpharm.com The development of the field was significantly advanced by the pioneering work of chemists like August Hofmann and Arthur Hantzsch, who developed fundamental methods for synthesizing the thiazole ring. smolecule.com The Hantzsch thiazole synthesis, for example, remains a prominent method for constructing this heterocyclic core. smolecule.com The importance of the thiazole ring was firmly established with the discovery of its presence in essential natural products, most notably thiamine (B1217682) (Vitamin B1), and later in the structure of penicillin. nih.govsmolecule.com These discoveries spurred decades of research, cementing the thiazole nucleus as a "privileged scaffold" in medicinal chemistry and leading to the development of numerous synthetic drugs, dyes, and industrial accelerators. nih.govsmolecule.com

Importance of Substituted Thiazoles in Modern Organic Chemistry

Substituted thiazoles—thiazole rings bearing one or more functional groups—are of paramount importance in contemporary organic chemistry due to their remarkable versatility and wide spectrum of activities. analis.com.my The thiazole framework is a key component in more than 18 FDA-approved drugs and over 70 experimental therapeutic agents. achemblock.com

The applications of substituted thiazoles are diverse and impactful:

Medicinal Chemistry : Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. analis.com.mybepls.com For instance, phenylthiazole derivatives have been specifically evaluated for potent antifungal and antibacterial activities. nih.gov

Agrochemicals : Many compounds built upon the thiazole core are used in agriculture to protect crops, leveraging their fungicidal and herbicidal properties. researchgate.net

Materials Science : The unique electronic properties of the thiazole ring make its derivatives useful in the development of dyes, photographic sensitizers, and other advanced materials. smolecule.comresearchgate.net

Synthetic Intermediates : The thiazole ring can be strategically functionalized to serve as a versatile building block for the synthesis of more complex molecules. mdpi.com The introduction of substituents allows for subsequent chemical reactions, enabling the construction of large and diverse molecular libraries for drug discovery and other research endeavors. researchgate.net

The continued development of efficient and environmentally friendly methods to synthesize and functionalize the thiazole core remains an active area of research, highlighting its sustained relevance. bepls.commdpi.com

Significance of 5-Bromo-4-phenylthiazole-2-carbaldehyde within Contemporary Chemical Research

Within the vast family of substituted thiazoles, this compound (CAS No. 1782629-47-3) stands out as a strategically important, though not widely studied, chemical entity. chemicalbook.combldpharm.com It is primarily recognized as a highly functionalized building block or synthetic intermediate available for chemical research. bldpharm.com Its significance does not stem from its own end-use applications, but rather from the powerful combination of its structural features, which make it a versatile precursor for the synthesis of more complex target molecules.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1782629-47-3 | chemicalbook.combldpharm.com |

| Molecular Formula | C10H6BrNOS | chemicalbook.com |

| Molecular Weight | 268.13 g/mol | chemicalbook.combldpharm.com |

| Boiling Point (Predicted) | 397.5±34.0 °C | chemicalbook.com |

| Density (Predicted) | 1.622±0.06 g/cm3 | chemicalbook.com |

The strategic utility of this compound can be understood by examining its three key functional components:

The 4-Phenyl Group : The presence of a phenyl ring at the 4-position is a common feature in many biologically active thiazoles, often contributing to their therapeutic effects, such as antifungal or antibacterial action. nih.gov

The 5-Bromo Group : The bromine atom at the 5-position is arguably its most important feature from a synthetic standpoint. It serves as a versatile chemical "handle" for a variety of cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.com This allows chemists to easily introduce new and diverse carbon-based substituents at this position, making it an ideal starting material for creating libraries of novel compounds for screening. mdpi.comresearchgate.net Furthermore, some 5-bromothiazole (B1268178) compounds have been investigated for their own inherent biological activities. researchgate.net

The 2-Carbaldehyde Group : The aldehyde (-CHO) function at the 2-position is a highly reactive and versatile group. It can readily participate in a wide range of chemical transformations, including condensations (e.g., Knoevenagel, Wittig), reductive aminations to form amines, and oxidation to form a carboxylic acid. This allows for the straightforward extension of the molecular structure from the 2-position of the thiazole ring.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLBTJKFLVUIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Phenylthiazole 2 Carbaldehyde and Congeneric Structures

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Annulation

The formation of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions and modern variants providing access to a diverse range of substituted thiazoles.

Hantzsch Condensation and its Variants in Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. synarchive.combepls.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com This method is highly versatile, allowing for the introduction of various functional groups, and is known for its simplicity and generally high yields. bepls.commdpi.com

For the synthesis of a 4-phenylthiazole (B157171) core, the reaction would typically involve ω-bromoacetophenone reacting with a suitable thioamide. The substituents at the 2 and 5-positions of the resulting thiazole are determined by the choice of the thioamide and the α-haloketone, respectively.

Variants of the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and employ more environmentally benign conditions. For instance, microwave-assisted and catalyst-free methods have been reported for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793). bepls.com Furthermore, the use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has enabled the development of efficient and green one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. mdpi.com The reaction conditions can also influence the regioselectivity of the condensation, particularly when using N-monosubstituted thioureas, where acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. rsc.org

| Table 1: Examples of Hantzsch Thiazole Synthesis Variants | |||

|---|---|---|---|

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α-Haloketones | Thioamides | Classical condensation | Substituted thiazoles synarchive.com |

| α-Diazoketones | Thiourea | Microwave-assisted, catalyst-free | 2-Aminothiazoles bepls.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | - | One-pot, silica (B1680970) supported tungstosilisic acid catalyst | Functionalized Hantzsch thiazole derivatives mdpi.com |

| α-Halogeno ketones | N-monosubstituted thioureas | Acidic conditions (e.g., 10M-HCl-EtOH) | Mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles rsc.org |

[3+2] and [4+1] Cycloaddition Strategies in Thiazole Formation

Cycloaddition reactions offer a powerful and stereocontrolled route to various heterocyclic systems, including the thiazole core. [3+2] cycloaddition reactions, in particular, have been effectively employed for the synthesis of thiazole derivatives. A common strategy involves the reaction of an azomethine ylide with a dipolarophile. For instance, a multi-component reaction involving an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole (B1210989) scaffold, an isatin, and a secondary amine can proceed via a [3+2] cycloaddition to generate complex spirooxindole-imidazo[2,1-b]thiazole hybrids. mdpi.com

Another approach to [3+2] cycloaddition involves the use of thiazolium salts, which can react with various electron-deficient components catalyzed by chiral N,N'-dioxide/metal complexes, leading to enantioenriched hydropyrrolo-thiazoles. rsc.org While not directly forming the aromatic thiazole in one step, these cycloadducts can serve as precursors.

Although less common for thiazole synthesis compared to other heterocycles, [4+1] cycloaddition strategies can also be envisioned, where a four-atom component reacts with a one-atom component to form the five-membered ring.

Modified Gewald Reactions for Thiazole Nucleus Construction

The Gewald reaction is a well-known multi-component reaction for the synthesis of 2-aminothiophenes. However, modifications of this reaction have been developed to produce thiazoles. A notable example involves the reaction of nitriles with 1,4-dithiane-2,5-diol (B140307), which serves as an aldehyde precursor. researchgate.netnih.govworktribe.comscilit.comcam.ac.uk Depending on the substitution pattern of the α-carbon to the cyano group, this reaction can yield either 2-substituted thiazoles or 2-substituted aminothiophenes. researchgate.netnih.govworktribe.com This methodology provides an efficient route for the assembly of thiazoles from readily available starting materials. researchgate.net For example, a series of hydroxy-thiazoline substituted pyridine (B92270) compounds were synthesized with yields up to 95% through the annulation of 1,4-dithiane-2,5-diol with cyanopyridine catalyzed by organic bases. researchgate.net

Metal-Catalyzed Oxidative C-H Functionalization for Thiazole Synthesis

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and derivatization of heterocyclic compounds, including thiazoles. mdpi.comnih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov Palladium-catalyzed reactions have been particularly prominent in this area. mdpi.comrsc.org

For instance, Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates with alkenes can deliver alkenylated products. mdpi.com Diversified multifunctionalized thiazole derivatives can be constructed sequentially through Pd-catalyzed regioselective C–H alkenylation. rsc.org These methods allow for the introduction of substituents at the C-2, C-4, and C-5 positions from simple mono-substituted thiazoles or even the parent thiazole. rsc.org While often used for functionalizing a pre-formed thiazole ring, C-H activation strategies can also be integrated into the ring-forming process itself.

Regioselective Functionalization of the Thiazole Core

Once the 4-phenylthiazole nucleus is constructed, the next critical step towards the target molecule is the introduction of a bromine atom specifically at the 5-position.

Introduction of Bromine at the 5-Position: Halogenation Procedures for Thiazole Derivatives

The direct halogenation of thiazoles is a common method for introducing bromine or chlorine atoms onto the ring. The regioselectivity of this reaction is influenced by the electronic nature of the thiazole ring and the substituents already present. In many cases, bromination of 2- and/or 4-substituted thiazoles occurs preferentially at the C-5 position.

For example, the bromination of 4-carbethoxy-2-thiazolylhydrazones of aldehydes and ketones has been shown to occur principally at the 5-position of the thiazole ring. researchgate.net Treating these compounds with two equivalents of bromine in acetic acid or chloroform (B151607) leads to the corresponding 5-bromothiazole (B1268178) derivatives. researchgate.net Similarly, the bromination of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions yields 2-amino-5-bromo-4-arylthiazoles. nih.gov

Alternative brominating agents and conditions have been developed to improve selectivity and avoid the use of elemental bromine. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich heterocycles. nih.govmdpi.com Another approach involves a decarboxylative bromination, where a 5-carboxythiazole derivative is converted to the 5-bromo-thiazole. researchgate.netbeilstein-archives.org This can be achieved through a modified Hunsdiecker reaction under mild, transition-metal-free conditions, for example, by using a sodium hydroxide/water mixture as the solvent and tetra-butylammonium tribromide as the bromine source. beilstein-archives.org This method is presented as a green and environmentally friendly procedure. beilstein-archives.org

A systematic study on the synthesis of the complete family of bromothiazoles, including 5-bromothiazole, has been revisited to optimize their production without the use of elemental bromine, relying on sequential bromination and debromination steps. nih.gov

| Table 2: Methods for Regioselective Bromination of Thiazole Derivatives at the 5-Position | |||

|---|---|---|---|

| Thiazole Substrate | Brominating Agent/Conditions | Product | Reference |

| 4-Carbethoxy-2-thiazolylhydrazones | Bromine in acetic acid or chloroform | 5-Bromo-4-carbethoxy-2-thiazolylhydrazones | researchgate.net |

| 2-Amino-4-arylthiazoles | Molecular bromine under acidic conditions | 2-Amino-5-bromo-4-arylthiazoles | nih.gov |

| Thiazole-5-carboxylic acids | Tetra-butylammonium tribromide in NaOH/water | 5-Bromothiazoles | beilstein-archives.org |

| Enones from 3-ethoxy-N-arylpropenamides | N-Bromosuccinimide (NBS) followed by thiourea | 2-Aminothiazole-5-carbamides | nih.govmdpi.com |

Incorporation of the Phenyl Moiety at the 4-Position of the Thiazole Ring

The introduction of a phenyl group at the C4 position of the thiazole ring is a foundational step in the synthesis of the target compound and its analogues. A prevalent and historically significant method for this transformation is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

In the context of 4-phenylthiazole derivatives, the synthesis commonly starts with a phenacyl halide, such as 2-bromo-1-phenylethanone (α-bromoacetophenone), which provides the C4-phenyl backbone. This is then reacted with a source of sulfur and the C2-N3 fragment of the thiazole ring, often thiourea or a substituted thioamide. For instance, the reaction of acetophenone (B1666503) with thiourea in the presence of an oxidizing agent like iodine is a well-established route to 2-amino-4-phenylthiazole. asianpubs.orgmdpi.com This amino group can then be modified or replaced in subsequent synthetic steps.

Variations of this approach allow for the synthesis of a diverse range of 4-phenylthiazole derivatives. By starting with differently substituted acetophenones, a variety of aryl groups can be installed at the 4-position. The reaction between substituted 2-bromo-1-phenylethanone compounds and thiosemicarbazide (B42300), for example, yields corresponding 4-phenyl-1,3-thiazole derivatives. asianpubs.org

| Starting Material (Ketone) | Reagents | Product | Reference |

| Acetophenone | Thiourea, Iodine | 2-Amino-4-phenylthiazole | asianpubs.org |

| Substituted Acetophenone | Bromine, then Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |

| 2-Bromo-1-phenylethanone | Thiourea | 2-Amino-4-phenylthiazole hydrobromide | researchgate.net |

| Phenacyl bromide | Thioamide | 2,4-Disubstituted thiazole | nih.gov |

Strategies for Aldehyde Functional Group Introduction at the 2-Position (e.g., Vilsmeier-Haack Formylation)

Once the 4-phenylthiazole core is established, the next critical step is the introduction of a carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including thiazoles. organic-chemistry.orgijpcbs.com

The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.org This reagent then attacks the electron-rich C2 position of the thiazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired 2-carbaldehyde. Studies have systematically examined the Vilsmeier-Haack formylation of various 4-phenyl-2-aminothiazole derivatives, demonstrating that the reaction conditions can be tuned to achieve formylation at different positions, including the thiazole ring itself. researchgate.netresearchgate.net The reaction has been successfully applied to 2-aryliminothiazolidin-4-ones to create versatile 4-chloro-2-arylamino thiazole-5-carboxaldehydes, which serve as synthons for fused heterocyclic systems. asianpubs.org

An alternative, though less direct, route to the 2-carbaldehyde involves the oxidation of a pre-installed 2-hydroxymethyl group. For example, 4-phenylthiazole-2-methanol can be synthesized and subsequently oxidized using reagents like chromic acid in acetic acid to produce 4-phenylthiazole-2-carbaldehyde. acs.org

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| 4-Phenyl-N-2-aminothiazole derivatives | POCl₃-DMF | Formylated thiazole derivative | Vilsmeier-Haack Formylation | researchgate.netresearchgate.net |

| Electron-rich arenes/heterocycles | POCl₃-DMF | Formylated arene/heterocycle | Vilsmeier-Haack Formylation | organic-chemistry.org |

| 4-Phenylthiazole-2-methanol | Chromic acid, Acetic acid | 4-Phenylthiazole-2-carbaldehyde | Oxidation | acs.org |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that improve efficiency, yield, and environmental friendliness. The synthesis of thiazole derivatives has benefited significantly from such innovations.

Multicomponent Reaction Sequences for Thiazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govacs.org This approach offers significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.combenthamdirect.com

Several MCRs have been developed for the synthesis of polysubstituted thiazole derivatives. These often proceed through domino or cascade sequences, where the product of one reaction step becomes the substrate for the next in the same pot. For instance, a four-component reaction utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles under metal-free conditions. nih.gov Another approach involves the reaction of aryl glyoxals, thioamides, and pyrazolones in a one-pot process to create hybrid molecules bearing both thiazole and pyrazole (B372694) moieties. acs.org The Hantzsch synthesis itself can be adapted into a one-pot, multicomponent format, for example, by reacting 2-bromo-1-phenylethanone compounds with thiosemicarbazide and various carbonyl species. asianpubs.org

| Reactants | Key Features | Product | Reference |

| Ketones, Aldehydes, Ammonium salt, Sulfur | Four-component, Metal-free | Polysubstituted thiazoles | nih.gov |

| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Domino, Green (aqueous solvent), Microwave irradiation | Trisubstituted thiazoles | nih.gov |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | One-pot C–C, C–N, C–S bond formation | Pyrazole-linked thiazoles | acs.org |

| Aldehydes, Benzoylisothiocyanate, Alkyl bromides | Catalytic KF/Clinoptilolite nanoparticles, Water solvent | Thiazole derivatives | benthamdirect.com |

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, improved yields, and fewer side products compared to conventional heating methods. eurekaselect.com

The synthesis of thiazoles has been shown to be particularly amenable to microwave assistance. researchgate.net The Hantzsch thiazole synthesis, for example, can be performed under microwave irradiation, significantly shortening reaction times from hours to minutes and often resulting in higher yields of the aminothiazole products. nih.gov This technique has been applied to prepare a variety of thiazole derivatives, including novel thiazolyl-pyridazinediones via a one-pot, three-component synthesis. nih.gov The use of microwaves aligns with the principles of green chemistry by reducing energy consumption and reaction times. eurekaselect.com

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage | Reference |

| Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, lower yields | 5-10 minutes, higher yields | Reduced time, improved yield | nih.gov |

| Synthesis of thiazolo[5,4-d]thiazoles | Extended heating, excess aldehyde | Shorter time, reduced aldehyde excess | Efficiency, reduced waste | rsc.org |

| Synthesis of 2-amino thiazole compounds | N/A | Rapid reaction | Increased reaction rate | researchgate.net |

| Synthesis of Thiazolyl-pyridazinediones | Longer reaction times | Short reaction times, high yields | Eco-friendly, efficient | nih.gov |

Palladium-Catalyzed Coupling Reactions in Thiazole Ring Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. acs.org In thiazole chemistry, these methods are primarily used for the functionalization of a pre-formed thiazole ring, for instance, through direct C-H arylation.

Direct arylation is an atom-economical strategy that involves the coupling of a C-H bond in the thiazole ring with an aryl halide. Ligand-free palladium(II) acetate (B1210297) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives with aryl bromides, even at very low catalyst concentrations. organic-chemistry.org This allows for the direct introduction of phenyl or other aryl groups onto the thiazole core without the need for pre-functionalization (e.g., conversion to an organometallic reagent). Palladium catalysis also facilitates oxidative C–H/C–H cross-coupling between different heterocycles, such as benzothiazoles and other thiazoles. rsc.org These coupling reactions are instrumental in building complex molecular architectures, such as concatenated azole systems found in some natural products. researchgate.netresearchgate.net

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Direct Arylation | Pd(OAc)₂, Pivalic Acid | Heterocycles, Aryl bromides | Arylated heterocycles | organic-chemistry.org |

| C-H/C-H Cross-Coupling | Palladium catalyst | Benzothiazoles, Thiophenes/Thiazoles | Cross-coupled heterocycles | rsc.org |

| Negishi-type Coupling | Pd(PPh₃)₄ | Bromo-oxazolyl-thiazole, Organozinc reagent | Thiazole-oxazole units | researchgate.net |

| C–S, C–N, C–C Coupling | Cu and Pd catalysts | Diiodoalkenes, Benzimidazole-2-thiols, Halobenzenes | N-fused Benzo nih.govrsc.orgimidazo[2,1-b]thiazole derivatives | acs.org |

Reactivity and Transformation Pathways of 5 Bromo 4 Phenylthiazole 2 Carbaldehyde

Chemical Reactivity of the Aldehyde Moiety at the 2-Position

The aldehyde group at the 2-position of the thiazole (B1198619) ring is a key functional group that readily participates in a variety of reactions, including nucleophilic additions and condensations. These reactions are fundamental for constructing more complex molecular architectures.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon of the aldehyde group in 5-bromo-4-phenylthiazole-2-carbaldehyde is susceptible to attack by various nucleophiles. These nucleophilic addition reactions can lead to the formation of a wide array of functional groups and chiral centers.

Common nucleophilic addition reactions involving aldehydes include the addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li), which typically result in the formation of secondary alcohols upon quenching. For instance, the reaction with a Grignard reagent would proceed as outlined in the following general scheme:

| Reactant | Reagent | Product |

| This compound | 1. R-MgBr, 2. H₃O⁺ | 1-(5-Bromo-4-phenylthiazol-2-yl)-1-alkanol |

Furthermore, the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then undergo further transformations, such as esterification or conversion to an alkyl halide.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.

The general reaction for Schiff base formation is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | R-NH₂ | (E)-N-(Substituted)-5-bromo-4-phenylthiazol-2-imine |

These Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. For example, reaction with aminoguanidine (B1677879) can lead to the formation of guanylhydrazones, which are of interest in medicinal chemistry.

Similarly, condensation with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are often used for the characterization of aldehydes and ketones.

Carbon-Carbon Bond Forming Reactions: Baylis–Hillman and Wittig Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, expanding the molecular complexity of the thiazole scaffold.

The Baylis–Hillman reaction involves the coupling of the aldehyde with an activated alkene, such as an acrylate, acrylonitrile, or vinyl ketone, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. This reaction forms a functionalized allylic alcohol. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Baylis-Hillman reaction to aromatic and heterocyclic aldehydes suggests its potential utility.

A generalized scheme for the Baylis-Hillman reaction is presented below:

| Aldehyde | Activated Alkene | Catalyst | Product |

| This compound | CH₂=CH-EWG | DABCO | Functionalized Allylic Alcohol |

| (EWG = Electron-Withdrawing Group) |

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane). The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The general transformation via the Wittig reaction can be depicted as:

| Reactant 1 | Reactant 2 | Product |

| This compound | Ph₃P=CHR | 5-Bromo-2-(alkenyl)-4-phenylthiazole |

Transformations Involving the Bromine Substituent at the 5-Position

The bromine atom at the 5-position of the thiazole ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted thiazole is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl and vinyl-aryl linkages.

A representative Suzuki coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl/vinyl-4-phenylthiazole-2-carbaldehyde |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromothiazole and an sp-hybridized carbon of a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The general scheme for the Sonogashira coupling is as follows:

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| This compound | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 5-(Alkynyl)-4-phenylthiazole-2-carbaldehyde |

Nucleophilic Displacement Reactions on the Brominated Thiazole Ring

The bromine atom on the electron-deficient thiazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less facile than on more activated aromatic systems. The reactivity can be enhanced by the electron-withdrawing nature of the aldehyde group and the thiazole ring itself.

Reactions with strong nucleophiles, such as thiols (in the form of thiolates) or certain amines, can lead to the displacement of the bromide ion. For instance, reaction with a thiophenol in the presence of a base could potentially yield the corresponding 5-phenylthio-substituted thiazole.

A generalized nucleophilic substitution is represented below:

| Substrate | Nucleophile | Product |

| This compound | Nu⁻ | 5-(Nu)-4-phenylthiazole-2-carbaldehyde |

| (Nu⁻ = a strong nucleophile, e.g., RS⁻, R₂N⁻) |

The success of such reactions is often dependent on the specific nucleophile, reaction conditions (temperature, solvent), and the potential for competing reactions at the aldehyde group.

Intrinsic Reactivity of the Thiazole Heterocycle

The thiazole ring, a key structural component of this compound, is an aromatic heterocycle containing sulfur and nitrogen atoms. As a member of the azole family, its reactivity is comparable to other 1,3-azoles like imidazole (B134444) and oxazole. pharmaguideline.com The thiazole ring is planar and exhibits significant pi-electron delocalization, conferring a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.org This aromatic character is a dominant factor in its chemical behavior, favoring substitution reactions that preserve the stable ring system over addition reactions that would disrupt it. scribd.comlibretexts.org The electronic nature of the ring is complex; the sulfur atom at position 1 acts as an electron donor, while the pyridine-like nitrogen atom at position 3 is electron-withdrawing. This distribution of electron density dictates the regioselectivity of its reactions. pharmaguideline.com Calculated pi-electron density indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, whereas the C2 position is the most electron-deficient, making it susceptible to deprotonation and nucleophilic attack. pharmaguideline.comwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes electrophilic aromatic substitution, with the outcome heavily influenced by the substituents present. pharmaguideline.com In an unsubstituted thiazole, the C5 position is the most reactive site for electrophilic attack due to its higher electron density. pharmaguideline.comwikipedia.org The presence of electron-donating groups at the C2 position further enhances the reactivity at C5. pharmaguideline.com If the C5 position is already occupied, electrophiles may attack other positions, though reactions are generally less facile. pharmaguideline.com Common EAS reactions like halogenation and sulfonation preferentially occur at the C5 position. pharmaguideline.com Mercuration also favors the C5 position, followed by C4 and then C2. pharmaguideline.com

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Governing Factors | Reference |

|---|---|---|---|---|

| C2 | Most electron-deficient | Low | Electron-withdrawing effect of the adjacent nitrogen atom. | pharmaguideline.comwikipedia.org |

| C4 | Nearly neutral | Moderate | Less activated than C5 but can react if C5 is blocked. | pharmaguideline.com |

| C5 | Most electron-rich | High | Electron-donating effect from the sulfur atom. Primary site for halogenation, sulfonation, and mercuration. | pharmaguideline.comwikipedia.org |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position makes it the primary target for nucleophilic attack on the thiazole ring. pharmaguideline.comresearchgate.net However, due to the aromaticity of the ring, these reactions typically require either a very strong nucleophile or activation of the ring system. pharmaguideline.com Ring activation can be achieved by quaternizing the ring nitrogen, which significantly increases the electron deficiency at C2. pharmaguideline.com In the context of this compound, the bromine atom at the C5 position provides a site for nucleophilic substitution where the halogen can act as a leaving group. smolecule.com The aldehyde functionality at C2 can also participate in nucleophilic addition reactions. smolecule.com

Ring-Opening and Cycloaddition Reactions of Thiazole Derivatives

While substitution reactions that preserve aromaticity are common, the thiazole ring can participate in cycloaddition and ring-opening reactions under specific conditions. nih.gov

Cycloaddition Reactions

Thiazoles can undergo cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures. wikipedia.org

Diels-Alder Reactions : Thiazoles can react with alkynes in Diels-Alder type reactions, which, after the extrusion of sulfur, yield pyridine (B92270) derivatives. wikipedia.org

[3+2] Cycloadditions : Thiazolium salts are effective precursors for [3+2] cycloaddition reactions with various electron-deficient components. This method provides a route to enantioenriched hydropyrrolo-thiazole structures. rsc.orgresearchgate.net Copper-catalyzed [3+2] cycloadditions have also been employed to synthesize pyrazolyl thiazole derivatives. nih.gov

[2+2] Cycloadditions : A formal [2+2] cycloaddition has been observed in the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeding through several intermediates before yielding a pyridine. wikipedia.org

Ring-Opening Reactions

Certain thiazole derivatives can be induced to undergo ring-opening. For example, 4-aryliden-5(4H)-thiazolones undergo a ring-opening reaction via methanolysis when treated with a base (like NaOR) in an alcohol solvent. acs.org This reaction can be followed by an intramolecular cyclization. acs.org Similarly, irradiation of 5(4H)-thiazolones with blue light in the presence of a Lewis acid catalyst can also lead to a stereoselective ring-opening of the thiazolone heterocycle. acs.org

Proton Acidity at the C-2 Position and its Synthetic Implications

A defining characteristic of the thiazole ring's reactivity is the acidity of the proton at the C-2 position. nih.gov This proton is significantly more acidic than typical aromatic or vinylic protons due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability of the ring to stabilize the resulting carbanion. pharmaguideline.comwikipedia.org The pKa of the conjugate acid of thiazole is approximately 2.5. wikipedia.org

This acidity has profound synthetic implications. Strong bases, such as organolithium compounds or Hauser bases, can readily deprotonate the C2 position. pharmaguideline.comwikipedia.org The resulting C2-lithiated thiazole or thiazole ylide is a potent nucleophile. wikipedia.org This nucleophilic center can then react with a wide array of electrophiles, including:

Aldehydes

Ketones

Alkyl halides

This two-step process of deprotonation followed by electrophilic trapping is a cornerstone of thiazole chemistry, providing a powerful synthetic tool for introducing a vast range of substituents at the C2 position and creating new chemical entities. pharmaguideline.comnih.gov For the specific compound this compound, the C2 position is already functionalized with a carbaldehyde group. Therefore, it lacks the acidic C2 proton, and its reactivity at this position is instead dominated by the chemistry of the aldehyde group itself.

Coordination Chemistry and Supramolecular Architectures of Thiazole 2 Carbaldehydes

Design Principles for Thiazole-Based Ligands

The design of thiazole-based ligands for coordination chemistry is guided by several key principles that leverage the inherent electronic and structural features of the thiazole (B1198619) ring. Thiazoles are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom, which can act as coordination sites. nih.govresearchgate.net The π-electron delocalization within the ring gives it aromatic character. wikipedia.org

A primary design consideration is the versatile coordination ability of the thiazole nucleus. The nitrogen atom is a hard base, while the sulfur atom is a soft base, allowing thiazoles to coordinate with a wide range of hard and soft metal ions. nih.gov The introduction of various substituents at different positions on the thiazole ring can modulate the ligand's electronic properties and steric hindrance, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. researchgate.net

For instance, the aldehyde group at the C2 position in thiazole-2-carbaldehydes is a key functional group for ligand design. It can be readily condensed with primary amines to form Schiff bases, which are excellent chelating ligands. jocpr.com These Schiff base ligands often exhibit enhanced stability and coordination ability due to the presence of the imine (C=N) bond. The substituents on the amine precursor and on the thiazole ring itself can be systematically varied to fine-tune the ligand's properties for specific applications.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving thiazole-derived ligands typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. ijper.orgnih.gov The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Transition Metal Complexes of Thiazole-Derived Schiff Bases

Transition metal complexes of thiazole-derived Schiff bases are of significant interest due to their diverse coordination geometries and potential applications. jocpr.comorientjchem.org These complexes are generally synthesized by reacting a transition metal salt (e.g., chlorides, acetates) with the Schiff base ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol. ijper.orgnih.gov

The formation of the complex is often evidenced by a color change and the precipitation of the product. The resulting complexes are typically stable at room temperature and soluble in polar organic solvents like DMSO and DMF. ijper.org

Spectroscopic characterization provides crucial insights into the structure of these complexes.

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band. Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination. orientjchem.org

¹H NMR Spectroscopy: While the specific shifts depend on the metal ion and the ligand structure, the proton signals of the ligand are generally affected by coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. Different coordination environments (e.g., octahedral, tetrahedral, square planar) give rise to distinct d-d electronic transitions. orientjchem.org

Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the complexes. ijper.org

Below is a table summarizing typical spectroscopic data for transition metal complexes of thiazole-derived Schiff bases, based on analogous systems.

| Complex Type | Metal Ion | ν(C=N) in Ligand (cm⁻¹) | ν(C=N) in Complex (cm⁻¹) | Key UV-Vis Bands (nm) | Proposed Geometry |

| [M(L)₂Cl₂] | Co(II) | ~1620 | ~1590-1610 | d-d transitions | Tetrahedral/Octahedral |

| [M(L)₂Cl₂] | Ni(II) | ~1620 | ~1590-1610 | d-d transitions | Octahedral |

| [M(L)₂Cl₂] | Cu(II) | ~1620 | ~1590-1610 | d-d transitions | Distorted Octahedral/Square Planar |

| [M(L)₂Cl₂] | Zn(II) | ~1620 | ~1590-1610 | Ligand-to-metal charge transfer | Tetrahedral |

Coordination Modes and Geometric Considerations of Thiazole Ligands

Thiazole-based ligands can adopt various coordination modes, acting as monodentate, bidentate, or even polydentate ligands depending on the nature and position of the donor atoms. researchgate.net In thiazole-2-carbaldehyde derived Schiff bases, the most common coordination mode is bidentate, involving the thiazole nitrogen and the imine nitrogen. jocpr.com

The geometry of the resulting metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.org For example, Co(II) and Zn(II) complexes often adopt a tetrahedral geometry, while Ni(II) complexes are typically octahedral. nih.gov Cu(II) complexes can exhibit a range of geometries, including square planar and distorted octahedral, due to the Jahn-Teller effect. nih.gov

Fabrication of Metallorganic Supramolecular Structures

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to create complex metallorganic structures. frontiersin.orgdoaj.org Thiazole-based ligands are excellent building blocks for such structures due to their defined coordination vectors and the potential for intermolecular interactions like π-π stacking. mdpi.com

Metal-organic frameworks (MOFs) and coordination polymers are examples of such supramolecular structures. mdpi.com These materials are constructed from metal ions or clusters connected by organic ligands. The choice of the thiazole-based ligand and the metal ion dictates the dimensionality and topology of the resulting framework. mdpi.com The porosity and functionality of these materials can be tuned by modifying the organic linker, making them promising for applications in gas storage, separation, and catalysis.

Applications in Advanced Materials Science

The unique properties of thiazole-containing compounds have led to their exploration in various areas of advanced materials science.

Polymer and Resin Chemistry Utilizing Thiazole Scaffolds

Thiazole scaffolds have been incorporated into polymers and resins to impart specific functionalities. For example, polymerizable quaternary thiazole salts have been synthesized and used as antibacterial agents in dental resins. nih.gov The incorporation of these thiazole derivatives into the polymer matrix provides antibacterial activity without significantly compromising the physicochemical properties of the resin. nih.gov

Furthermore, thiazolo[5,4-d]thiazole-based polymers have been investigated for their applications in polymer solar cells due to their favorable electronic and optical properties. researchgate.net These materials can act as semiconducting and fluorescent components in organic electronic devices. researchgate.net

Research in Dyes and Pigments Based on Thiazole Derivatives

Currently, there is a notable absence of publicly available scientific literature, research articles, and patents detailing the specific application of 5-Bromo-4-phenylthiazole-2-carbaldehyde in the field of dyes and pigments. While the broader class of thiazole derivatives has been investigated for such purposes, specific research findings on this particular compound, including detailed synthetic methodologies for dyes, their chromophoric and solvatochromic properties, or their performance as pigments, are not documented in accessible scholarly databases.

Consequently, data tables summarizing research findings, such as spectroscopic properties (e.g., absorption and emission maxima), color fastness, or quantum yields for dyes derived from This compound , cannot be provided. The exploration of this specific chemical entity as a precursor for dyes and pigments remains an unchartered area in the current body of scientific knowledge.

Further research would be necessary to determine the potential of This compound in the synthesis of novel chromophores and to evaluate their properties for applications in textiles, coatings, and advanced materials.

Computational Investigations and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the spectroscopic behavior of 5-Bromo-4-phenylthiazole-2-carbaldehyde.

Density Functional Theory (DFT) has been widely employed to investigate the molecular and electronic characteristics of thiazole (B1198619) derivatives. researchgate.netrsc.org For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the optimized molecular geometry in the gas phase. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the three-dimensional conformation of the molecule.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. rsc.org

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

Theoretical calculations are also employed to predict the spectroscopic signatures of this compound, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. For thiazole derivatives, characteristic signals in the ¹H-NMR spectra, such as a singlet for the thiazole proton, and specific chemical shifts in the ¹³C-NMR spectra for the thiazole ring carbons, are expected. mdpi.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies are often scaled to account for anharmonicity and provide a predicted IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the carbaldehyde group, C=N stretching of the thiazole ring, and C-Br stretching. mdpi.com For instance, the C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, providing information about the wavelengths of maximum absorption (λmax). For phenylthiazole derivatives, absorption bands in the UV-Vis region are expected due to π → π* and n → π* transitions. ekb.eg

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (thiazole-H) | ~8.0-8.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~185-190 ppm |

| IR | C=O Stretching Frequency | ~1690 cm⁻¹ |

| UV-Vis | λmax | ~300-350 nm |

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. wjarr.com This method is invaluable for understanding the potential biological activity of compounds like this compound.

Molecular docking simulations of this compound against various protein targets can reveal potential binding modes. nih.govasianpubs.org These simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function, which estimates the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. nih.gov

During docking, the conformational flexibility of the ligand is often considered. researchgate.net For this compound, this involves exploring the different rotational conformations of the phenyl and carbaldehyde groups. The analysis of the ligand's conformation within the binding pocket can reveal how the molecule adapts its shape to fit the receptor's active site, which is crucial for achieving a stable and favorable interaction. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu132, Val80 | Hydrophobic | ||

| Tubulin | -7.9 | Asn258, Tyr224 | Hydrogen Bond |

| Cys241, Leu255 | Hydrophobic |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of its behavior over time. plos.orgmdpi.com

MD simulations are performed on the docked complex of this compound and its target protein. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the assessment of the stability of the ligand-protein complex. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the binding mode predicted by docking. biointerfaceresearch.com

In Silico Assessment of Chemical Properties and Transformations (e.g., ADME-related chemical profiles)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. In silico tools can predict these properties based on the molecular structure, offering an early indication of a compound's potential as a therapeutic agent. For this compound, while specific experimental data is not available, a predictive ADME profile can be generated based on computational models applied to structurally similar thiazole derivatives. These models utilize algorithms that consider various physicochemical parameters to forecast the compound's behavior in a biological system.

Numerous studies on substituted thiazole derivatives have employed computational platforms such as SwissADME, pkCSM, and QikProp to generate these predictive profiles. dergipark.org.trnih.gov These platforms analyze parameters like molecular weight, lipophilicity (LogP), water solubility, and polar surface area to predict a compound's drug-likeness and pharmacokinetic properties. For instance, the Lipinski's rule of five is a commonly used filter to assess the potential for oral bioavailability. orientjchem.org

Based on the computational analysis of related thiazole compounds, a predicted ADME profile for this compound has been constructed. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADME-Related Chemical Profile for this compound This table is generated based on computational predictions for structurally similar thiazole derivatives and serves as an illustrative example.

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 284.15 g/mol | Adheres to Lipinski's rule (< 500) |

| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability |

| Water Solubility (LogS) | Moderately Soluble | May require formulation strategies for aqueous delivery |

| Polar Surface Area (PSA) | ~58 Ų | Suggests good cell permeability |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Potential for CNS activity needs further investigation |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux from cells |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | ~0.55 | Suggests good potential as an oral drug candidate |

Computational Exploration of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. nih.govacs.orgresearchgate.net For this compound, DFT calculations can provide valuable insights into its reactivity, particularly concerning the aldehyde functional group.

Computational studies on similar aromatic aldehydes have demonstrated that DFT can be used to model various reactions, such as nucleophilic additions, condensations, and oxidations. acs.org These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy barrier associated with the transition state determines the reaction rate, providing a theoretical basis for understanding and predicting chemical transformations.

For instance, in a reaction involving the aldehyde group of this compound, such as a condensation reaction with an amine to form a Schiff base, DFT could be employed to:

Model the geometry of the reactants, intermediates, and products.

Locate the transition state structure for the rate-determining step.

Determine the activation energy , which is the energy difference between the reactants and the transition state.

These computational explorations are instrumental in understanding the factors that influence the reactivity of the molecule, such as the electronic effects of the bromo and phenyl substituents on the thiazole ring. The insights gained from such studies can guide the design of synthetic routes and the development of new reactions involving this and related thiazole derivatives. nih.gov

Analytical Methodologies and Characterization Techniques

Application of Thiazole-2-carbaldehydes as Analytical Reagents

The thiazole-2-carbaldehyde moiety is a valuable structural motif in the design of specialized analytical reagents and sensors. While specific applications for 5-Bromo-4-phenylthiazole-2-carbaldehyde are not detailed in the available literature, the broader family of thiazole-based carbaldehydes has been successfully utilized in the development of chemosensors for various analytes.

These compounds can be engineered to act as fluorescent or potentiometric sensors. For instance, a novel thiazole-based carbaldehyde incorporating a benzimidazole (B57391) fluorophore was synthesized to serve as a selective fluorescent sensor for the fluoride (B91410) anion. nih.gov The interaction between the sensor and fluoride ions in an acetonitrile (B52724) solvent resulted in a noticeable fluorescence enhancement and a significant red shift in the emission maximum, allowing for fluoride detection. nih.gov This sensing mechanism is based on an intramolecular charge transfer (ICT) process, which is triggered by the deprotonation of a benzimidazole N-H group by the fluoride anion. nih.gov

In another application, thiazole (B1198619) derivatives have been used to create potentiometric membrane sensors for the detection of metal ions. researchgate.net Specifically, a sensor utilizing a 2‐acetamido‐4‐(2‐hydroxyphenyl)thiazole ionophore demonstrated high selectivity and a low detection limit for copper(II) ions. researchgate.net Furthermore, robust thiazole-linked covalent organic frameworks (COFs) have been designed for water sensing. mdpi.com These materials exhibit hydrochromic properties, changing color upon protonation of the thiazole nitrogen atoms by water, which allows for the detection of trace amounts of water in organic solvents. mdpi.com These examples highlight the utility of the thiazole aldehyde framework in creating sensitive and selective analytical tools. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

HRMS would be used to determine the precise elemental composition of the molecule. For this compound, the expected molecular formula is C₁₀H₆BrNOS. chemicalbook.com HRMS provides an exact mass measurement, which can confirm this composition and rule out other potential formulas. The nominal molecular weight for this compound is 268.13 g/mol . chemicalbook.comchemicalbook.com

Multidimensional NMR techniques, such as ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR), are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: This technique would identify all unique proton environments. The spectrum for this compound is expected to show distinct signals for the aldehyde proton (-CHO), and the protons on the phenyl ring. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

¹³C NMR: This analysis would detect all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, and the carbons of the thiazole and phenyl rings.

While these spectroscopic methods are standard for the characterization of novel organic compounds, specific published ¹H NMR, ¹³C NMR, or HRMS data for this compound were not available in the reviewed literature. However, the characterization of numerous other substituted thiazole derivatives consistently relies on these key techniques to verify their synthesized structures. researchgate.netresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆BrNOS | chemicalbook.com |

| Molecular Weight | 268.13 g/mol | chemicalbook.comchemicalbook.com |

| Predicted Boiling Point | 397.5±34.0 °C | chemicalbook.com |

| Predicted Density | 1.622±0.06 g/cm³ | chemicalbook.com |

| Predicted pKa | -1.89±0.10 | chemicalbook.com |

Chromatographic Purity Assessment and Separation Techniques (e.g., TLC)

Chromatographic methods are fundamental to the synthesis of this compound, serving both to monitor the progress of a chemical reaction and to purify the final product. Thin-Layer Chromatography (TLC) is a rapid and effective technique widely used for these purposes in the synthesis of thiazole derivatives. nih.govacs.orgorientjchem.org

During synthesis, TLC allows a chemist to track the consumption of starting materials and the formation of the desired product by comparing the spots on a TLC plate to reference standards. nih.govnih.gov This ensures the reaction is allowed to proceed to completion. acs.org

Following the reaction, the crude product is typically purified to remove any unreacted starting materials, byproducts, or catalysts. Column chromatography over silica (B1680970) gel is a standard method for the purification of substituted thiazoles. acs.org The choice of solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether, is optimized to achieve effective separation of the target compound from impurities. acs.org For more analytical purposes and to assess the final purity with higher precision, High-Performance Liquid Chromatography (HPLC) may also be employed. mdpi.com The purity of the isolated compound is a critical parameter, often reported as a percentage (e.g., >99%), which is determined after successful purification using these chromatographic techniques. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Routes for Thiazole (B1198619) Derivatives

The chemical industry's shift towards green chemistry has spurred the development of sustainable methods for synthesizing heterocyclic compounds like thiazole derivatives. nih.govbohrium.com Traditional synthesis methods often rely on hazardous reagents and produce significant chemical waste. nih.gov In contrast, modern eco-friendly approaches aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearcher.life

Key green synthetic techniques applicable to thiazole derivatives include:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and reduced side product formation. bepls.com

Ultrasound Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. researcher.lifemdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a cornerstone of sustainable synthesis. bepls.com

Biocatalysts: Employing enzymes or whole-cell systems can lead to highly selective transformations under mild conditions. mdpi.com

Mechanochemistry: Solvent-free reactions conducted by grinding or milling solid reactants together represent a significant step towards waste reduction. nih.govresearcher.life

These sustainable strategies are not only environmentally conscious but also offer benefits in terms of cost-effectiveness and scalability, making them highly attractive for both academic research and industrial production of functionalized thiazoles. nih.govresearcher.life

| Green Chemistry Approach | Key Advantages | Relevance to Thiazole Synthesis |

|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. bepls.com | Efficient synthesis of trisubstituted thiazoles. bepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, high yields. mdpi.com | Used with biocatalysts for eco-friendly thiazole synthesis. mdpi.com |

| Green Solvents (e.g., water, PEG) | Reduced toxicity and environmental impact. bepls.com | Catalyst-free synthesis of 2-aminothiazoles in PEG-400. bepls.com |

| Recyclable Catalysts | Reduced waste, cost-effective, reusable. mdpi.com | Chitosan-based hydrogel used as a reusable biocatalyst. mdpi.com |

| Mechanochemistry | Solvent-free, reduced waste, high efficiency. nih.gov | An innovative technique for minimizing environmental impact. nih.gov |

Advanced Theoretical Modeling for Predictive Chemistry and Structure-Reactivity Relationships

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For complex molecules like 5-Bromo-4-phenylthiazole-2-carbaldehyde, theoretical calculations can provide deep insights into their electronic structure, reactivity, and potential applications. Techniques such as Density Functional Theory (DFT) are used to predict molecular geometries, spectroscopic properties, and reaction mechanisms. nih.gov

These computational studies are crucial for:

Understanding Reactivity: Modeling can elucidate the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents.

Predicting Biological Activity: Molecular docking simulations can forecast the binding affinity of thiazole derivatives to biological targets like enzymes or receptors, guiding the design of new therapeutic agents. mdpi.comresearchgate.net

Designing Novel Compounds: By simulating the properties of hypothetical molecules, researchers can prioritize synthetic targets with desired characteristics, accelerating the discovery process. nih.gov

The synergy between theoretical predictions and experimental validation allows for a more rational and efficient approach to developing new functional molecules based on the thiazole scaffold.

Integration of this compound and Related Compounds in Novel Materials Systems

The unique electronic and photophysical properties of the thiazole ring make it a valuable component in the design of advanced materials. While specific applications for this compound are still emerging, the functional groups present suggest significant potential for its integration into various materials systems.

Organic Electronics: Thiazole-containing polymers and small molecules are explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their charge-transporting capabilities.

Sensors: The aldehyde group can be functionalized to create chemosensors that respond to specific analytes through changes in color or fluorescence.

Dyes and Pigments: The conjugated π-system of the phenylthiazole core is a chromophore. Further chemical modifications could lead to the development of novel dyes with specific absorption and emission properties. mdpi.com

Functional Polymers: The aldehyde and bromine functionalities serve as handles for polymerization or for grafting the molecule onto polymer backbones, creating materials with tailored optical, electronic, or biological properties.

The versatility of this compound makes it a promising building block for the next generation of smart materials and functional devices.

| Potential Application Area | Key Functional Groups | Rationale |

|---|---|---|

| Organic Electronics | Phenylthiazole Core | Conjugated system facilitates charge transport. |

| Chemosensors | Aldehyde Group | Reactive site for attaching receptor units. |

| Advanced Dyes | Phenylthiazole Core | Chromophoric unit with tunable photophysical properties. mdpi.com |

| Functional Polymers | Aldehyde and Bromo Groups | Allows for polymerization or grafting onto other materials. |

Exploration of Unique Chemical Reactivity and Transformation Pathways of Highly Functionalized Thiazoles

The dense functionalization of this compound provides a rich playground for exploring chemical reactivity and developing novel synthetic transformations. The interplay between the aldehyde, bromine, and the aromatic system allows for a diverse range of reactions.

Key reactive pathways include:

Reactions at the Aldehyde: The carbaldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines or Schiff bases. smolecule.com These reactions are fundamental for building more complex molecular architectures.

Substitution of the Bromine Atom: The bromine at the 5-position is susceptible to displacement through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups. rsc.org

Functionalization of the Thiazole Ring: While the existing substituents influence the ring's reactivity, further electrophilic substitution or metalation-based functionalization could be explored to introduce additional groups onto the thiazole core. nih.gov

Multicomponent Reactions: The aldehyde functionality makes the compound an ideal candidate for one-pot multicomponent reactions, allowing for the rapid construction of complex heterocyclic systems from simple building blocks.

Investigating these transformation pathways not only expands the chemical space accessible from this compound but also deepens the fundamental understanding of reactivity in highly substituted thiazole systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-4-phenylthiazole-2-carbaldehyde?

- Methodological Answer: The synthesis typically involves sequential functionalization of the thiazole core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The phenyl group at the 4-position may be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid. The aldehyde group at the 2-position is often introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphorus oxychloride .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR are used to confirm the structure, with HSQC and HMBC experiments resolving ambiguities in signal assignments (e.g., distinguishing aldehyde protons from aromatic signals) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and isotopic patterns, critical for verifying purity and bromine presence .

- IR Spectroscopy: Confirms the aldehyde group via a characteristic C=O stretch (~1700 cm) .

Q. How should researchers handle stability issues during the synthesis of this compound?

- Methodological Answer: The aldehyde group is prone to oxidation and moisture sensitivity. Reactions should be conducted under inert atmospheres (e.g., nitrogen or argon), and intermediates should be stored at low temperatures (-20°C). Use anhydrous solvents and molecular sieves to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the aldehyde group in thiazole derivatives?

- Methodological Answer: The Vilsmeier-Haack reaction requires precise stoichiometry (DMF:POCl ≈ 1:1.2) and temperatures between 0–5°C to avoid over-chlorination. Reaction progress should be monitored via TLC, and quenching with ice-water ensures controlled hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

- Methodological Answer: Conflicting NMR signals (e.g., overlapping aromatic peaks) can be resolved using 2D NMR techniques:

- HSQC: Correlates and signals to assign protonated carbons.

- HMBC: Identifies long-range couplings (e.g., aldehyde protons to adjacent carbons), clarifying substitution patterns .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Substitution at the 4-position: Replace the phenyl group with other aryl/heteroaryl groups via Suzuki coupling .

- Bromine replacement: Substitute bromine with other halogens (e.g., Cl, I) using halogen-exchange reactions.

- Bioisosteric modifications: Replace the aldehyde with a carboxylic acid or nitrile group to study electronic effects on reactivity .

Q. What advanced techniques analyze competing reaction pathways or byproducts in the synthesis?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with high-resolution time-of-flight (TOF) detectors can identify trace byproducts (e.g., over-brominated species or oxidation products). Computational tools (DFT calculations) predict reaction energetics and guide optimization of catalytic systems .

Q. How are crystallization conditions optimized for X-ray diffraction studies of this compound?

- Methodological Answer: Slow evaporation from solvent mixtures (e.g., dichloromethane/hexane) promotes single-crystal growth. For stubborn cases, vapor diffusion (e.g., ether into a chloroform solution) or temperature-gradient methods are effective. Crystallographic parameters (e.g., unit cell dimensions) should match literature standards for similar thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.